![molecular formula C21H23N5OS B3005941 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-06-5](/img/structure/B3005941.png)
1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol" is a bipyrazole derivative, which is a class of compounds known for their diverse range of biological activities and potential applications in various fields, including corrosion inhibition and pharmaceuticals. Bipyrazoles are characterized by their two pyrazole rings, which can be substituted with various functional groups to alter their chemical and physical properties.
Synthesis Analysis
The synthesis of bipyrazole derivatives often involves the condensation of different pyrazole-containing compounds. For instance, the synthesis of heteroscorpionate tris(pyrazolyl)borate anionic ligands, which are structurally related to bipyrazoles, has been described through the condensation of KBH4 with 3-phenylpyrazole and 3,5-di-tert-butylpyrazole . Similarly, the synthesis of the title compound would likely involve strategic condensation reactions to incorporate the phenyl, thiazolyl, tert-butyl, and hydroxy functional groups into the bipyrazole framework.
Molecular Structure Analysis
The molecular structure of bipyrazole derivatives can be complex, with the potential for various tautomeric forms. For example, 1-phenyl-3-methylpyrazol-2-in-5-thione, a related compound, exists in different tautomeric forms depending on the phase (crystalline or solution) and is stabilized by intermolecular or intramolecular hydrogen bonds . The molecular structure of the title compound would similarly be influenced by its substituents and the potential for hydrogen bonding, which could be elucidated through techniques such as X-ray crystallography.
Chemical Reactions Analysis
Bipyrazole derivatives can participate in various chemical reactions, including tautomeric transformations and complexation with metals. The reactivity of such compounds can be studied using spectroscopic methods like 1H NMR, as demonstrated by the reactivity studies of high-spin cobalt(II) complexes with related ligands . The title compound may also exhibit interesting reactivity patterns, potentially forming complexes with metals or undergoing transformations influenced by its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyrazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of tert-butyl groups can significantly impact the solid-state structure and solubility of these compounds . Theoretical studies using density functional theory (DFT) can predict properties such as corrosion inhibition efficiency, energy gap, and electron transfer capabilities, which are relevant for understanding the behavior of these compounds in various environments . The title compound's properties would be similarly influenced by its tert-butyl, phenyl, thiazolyl, and hydroxy groups, affecting its potential applications.
科学的研究の応用
Corrosion Inhibition
One notable application of bipyrazolic compounds, which includes derivatives similar to the specified chemical, is as corrosion inhibitors. For instance, a density functional theory (DFT) study on bipyrazolic-type organic compounds demonstrated their potential as corrosion inhibitors, highlighting their efficiency and reactivity in this context (Wang et al., 2006).
Fluorescent Sensing
Hydroxypyrazole-based ligands, related to the chemical , have shown potential as fluorescent sensors. A study reported the synthesis of such ligands and their ability to serve as a ratiometric fluorescent sensor for Zn(II) ions, demonstrating significant photochemical properties (Formica et al., 2018).
Synthesis of Sterically Hindered Compounds
Compounds containing elements similar to 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol have been used in the synthesis of sterically hindered compounds. For instance, the condensation of thioglycolic acid with azomethines derived from similar compounds facilitated the creation of sterically hindered thiazolidin-4-ones (Silin et al., 2000).
Antimicrobial and Antifungal Applications
Derivatives of bipyrazol compounds have been synthesized and evaluated for antimicrobial and antifungal activities. For example, a study synthesized such compounds and tested them against various bacterial and fungal species, finding them effective in certain scenarios (Aggarwal et al., 2013).
Inhibition of Iron Corrosion
Studies have shown that bipyrazolic compounds can effectively inhibit the corrosion of iron in acidic media. These compounds, including isomers related to the specified chemical, were found to act as efficient corrosion inhibitors (Chetouani et al., 2005).
作用機序
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit dopamine β-hydroxylase , which could potentially affect neurotransmitter synthesis and neuronal signaling. The presence of the thiazole ring in the compound could also influence its reactivity and interactions with target molecules .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological processes, such as energy metabolism, neurotransmitter synthesis, and cellular signaling . The compound’s effects on these pathways could potentially lead to its observed biological activities.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These activities suggest that the compound could potentially alter cellular processes and functions in various ways.
Safety and Hazards
将来の方向性
Thiazoles have been the subject of much research due to their wide range of biological activities, and it is likely that this research will continue in the future . For example, molecular docking studies have suggested that certain thiazole compounds could be potent inhibitors for the SARS-CoV-2 virus .
特性
IUPAC Name |
4-(2-tert-butyl-5-methylpyrazol-3-yl)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-11-17(26(23-13)21(3,4)5)18-14(2)24-25(19(18)27)20-22-16(12-28-20)15-9-7-6-8-10-15/h6-12,24H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBKCUFYKALXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

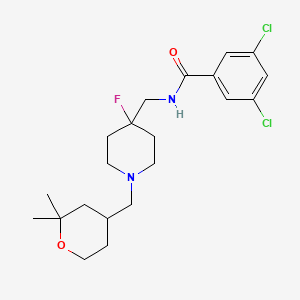
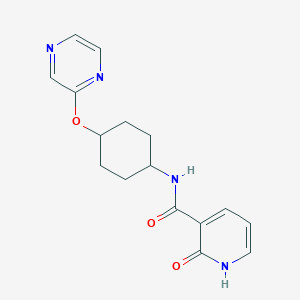
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)
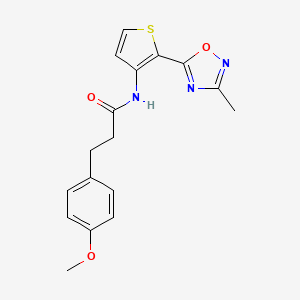


![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)
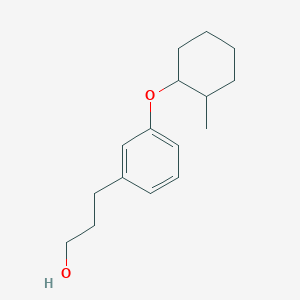

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
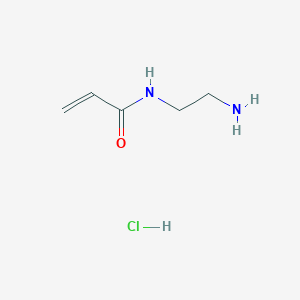
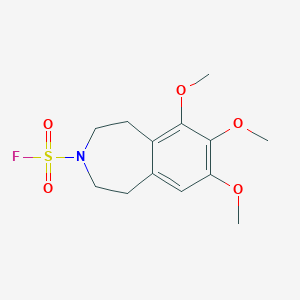

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)